molecular formula C18H14N4S B254185 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

カタログ番号 B254185
分子量: 318.4 g/mol
InChIキー: LNRWRDQLYVFBDF-QINSGFPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new class of anti-tuberculosis agent.

作用機序

The mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile disrupts the integrity of the cell wall and leads to bacterial death. This mechanism of action is distinct from currently available anti-tuberculosis drugs, making 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile a potential new class of anti-tuberculosis agent.
Biochemical and Physiological Effects
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has also been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, suggesting that it could be used as part of a combination therapy for tuberculosis treatment.

実験室実験の利点と制限

One advantage of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its specificity for the DprE1 enzyme, which allows for targeted inhibition of mycobacterial cell wall biosynthesis. However, one limitation of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

将来の方向性

For research on 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile include further optimization of its synthesis and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, there is potential for the development of new compounds based on the structure of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile that could have improved efficacy and pharmacokinetic properties. Finally, there is a need for continued research on the mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential use in combination therapy for tuberculosis treatment.
In conclusion, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a promising new class of anti-tuberculosis agent that has shown efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its specificity for the DprE1 enzyme and distinct mechanism of action make it a potential candidate for combination therapy for tuberculosis treatment. Further research is needed to optimize its synthesis and pharmacokinetic properties and evaluate its efficacy in clinical trials.

合成法

The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been optimized to improve yield and purity, and the compound has been successfully synthesized on a large scale for further research and development.

科学的研究の応用

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has shown promising results in preclinical studies as a potential anti-tuberculosis agent. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has also shown low toxicity and good pharmacokinetic properties in animal models, making it a promising candidate for further development as a new class of anti-tuberculosis agent.

特性

製品名

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

分子式

C18H14N4S

分子量

318.4 g/mol

IUPAC名

(2Z)-2-(4H-1,4-benzothiazin-3-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C18H14N4S/c1-22-16-8-4-2-6-13(16)21-18(22)12(10-19)15-11-23-17-9-5-3-7-14(17)20-15/h2-9,20H,11H2,1H3/b15-12-

InChIキー

LNRWRDQLYVFBDF-QINSGFPZSA-N

異性体SMILES

CN1C2=CC=CC=C2N=C1/C(=C\3/CSC4=CC=CC=C4N3)/C#N

SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

正規SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。